2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
BenchChem offers high-quality 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2S/c1-32-18-9-4-6-15(12-18)20-27-28-21(30(20)29-10-2-3-11-29)33-14-19(31)26-17-8-5-7-16(13-17)22(23,24)25/h2-13H,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUJKPAVMQPDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 896319-65-6) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 473.5 g/mol. The structure includes a triazole ring, a pyrrole ring, and methoxy and trifluoromethyl phenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 896319-65-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions with hydrazine derivatives.
- Introduction of the Pyrrole Ring : Condensation reactions with appropriate pyrrole derivatives.
- Attachment of Functional Groups : Methoxy and trifluoromethyl groups are introduced via nucleophilic substitution.
- Final Coupling : The triazole derivative is coupled with N-[3-(trifluoromethyl)phenyl]acetamide under specific conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
For instance, a related study demonstrated that triazole compounds showed effective inhibition against antibiotic-resistant strains, showcasing their potential as new therapeutic agents in combating infections .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Triazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. One study reported that similar compounds exhibited selective COX-II inhibition with low ulcerogenic effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The triazole and pyrrole rings facilitate binding to active sites on enzymes, thereby inhibiting their activity.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in inflammation and infection response, these compounds can exert therapeutic effects.
Case Study 1: Antimicrobial Efficacy
In vitro studies evaluated the effectiveness of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazole structure enhanced antimicrobial potency significantly, suggesting a structure-activity relationship .
Case Study 2: Anti-inflammatory Effects
A study focused on a series of triazole derivatives demonstrated their ability to reduce inflammation in animal models. The compound under review showed promising results in reducing edema and pain associated with inflammatory responses .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have demonstrated that compounds with similar triazole structures can inhibit cancer cell proliferation. For instance, derivatives of triazoles have been shown to act as effective agents against various cancer cell lines .
- Anti-inflammatory Effects : The presence of the pyrrole and triazole rings may enhance the anti-inflammatory potential of the compound. Molecular docking studies suggest that it could inhibit enzymes like lipoxygenase, which are critical in inflammatory pathways .
- Antimicrobial Activity : Compounds containing triazole rings often exhibit antimicrobial properties. The structural characteristics of this compound may allow it to interact with microbial targets effectively .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study investigated the anticancer effects of related compounds and found significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions ranging from 51% to 86% . These findings suggest that the compound may possess similar anticancer properties.
- Molecular Docking Studies : In silico studies have been conducted to explore the binding affinity of this compound with various biological targets. Results indicated promising interactions with proteins involved in cancer progression and inflammation .
- Comparative Analyses : Structural analogs were analyzed for their biological activities, revealing that variations in substituents significantly influence pharmacological outcomes. For instance, changes in the methoxy group can alter the compound's potency against specific targets .
Data Table: Structural Comparisons
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Contains a thiazole moiety | Identified as an indoleamine 2,3-dioxygenase inhibitor |
| N-(5-chloro-2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Propyl substitution instead of methoxy | Potentially different pharmacological properties due to structural variations |
| 4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol | Core triazole structure without additional substitutions | Serves as a basic scaffold for further modifications in drug design |
Q & A
Q. What are the optimized synthetic routes for this compound?
The compound can be synthesized via refluxing equimolar amounts of (4E)-4-(substituted phenyl/methyl)methylidene-2-phenyl-1,3-oxazol-5(4H)-one and 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide derivatives at 150°C for 5 hours using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, the product is purified via recrystallization from ethanol .
Q. How can structural characterization be performed to confirm the compound’s identity?
Single-crystal X-ray diffraction is recommended for precise structural elucidation. For example, similar triazole derivatives have been resolved using X-ray crystallography to confirm bond angles, torsion angles, and packing motifs (e.g., R factor = 0.056, wR factor = 0.162) . Complementary techniques like NMR, FT-IR, and high-resolution mass spectrometry (HRMS) should also be employed .
Q. What experimental design strategies are suitable for optimizing its synthesis?
Statistical design of experiments (DoE) methods, such as factorial designs or response surface methodology, can minimize trial-and-error approaches. These methods systematically vary parameters (e.g., catalyst loading, temperature) to identify optimal conditions while reducing the number of experimental runs .
Q. How can solubility and physicochemical properties be determined?
Use computational tools (e.g., PubChem data) to predict logP, hydrogen bonding, and topological polar surface area. Experimentally, employ shake-flask methods for solubility profiling in solvents like DMSO, ethanol, or water. Thermodynamic solubility can be measured via HPLC or UV-Vis spectroscopy .
Q. What functional groups are critical for its biological activity?
The triazole core, sulfanyl linker, and 3-(trifluoromethyl)phenyl acetamide moiety are structurally significant. Comparative studies on analogs suggest the trifluoromethyl group enhances metabolic stability, while the triazole ring facilitates target binding .
Advanced Research Questions
Q. How can computational modeling improve reaction optimization?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates. ICReDD’s integrated approach combines computational predictions with experimental validation to narrow down optimal conditions, reducing development time by up to 50% .
Q. How should contradictory antiproliferative activity data across studies be resolved?
Conduct structure-activity relationship (SAR) studies to isolate key pharmacophores. Validate assays using standardized cell lines (e.g., MCF-7, HeLa) and control compounds. Cross-reference bioactivity data with physicochemical parameters (e.g., logD, permeability) to identify confounding factors .
Q. What strategies address low yield in large-scale synthesis?
Optimize catalyst systems (e.g., transition to recyclable heterogeneous catalysts like mesoporous zeolites). Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Monitor reaction progress in real-time using in-line FT-IR or Raman spectroscopy .
Q. How can AI-driven automation enhance research efficiency?
AI platforms like COMSOL Multiphysics integrate reaction simulation, robotic liquid handling, and machine learning for predictive modeling. For example, AI can autonomously adjust reaction parameters (e.g., stoichiometry, temperature) based on real-time HPLC data, achieving end-to-end automation .
Q. What mechanistic studies are recommended to elucidate its mode of action?
Isotopic labeling (e.g., ¹⁴C or ³H) can track metabolic pathways. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding interactions with targets like kinases or GPCRs. Validate hypotheses via knock-out cell lines or competitive binding assays .
Q. How can crystallographic discrepancies in structural data be resolved?
Perform high-resolution cryocrystallography to reduce thermal motion artifacts. Compare experimental data with computational crystal structure predictions (CSP) using tools like Mercury or Materials Studio. Validate hydrogen bonding and π-π stacking interactions via Hirshfeld surface analysis .
Q. What advanced techniques validate its stability under physiological conditions?
Conduct forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS to identify degradation products. Use accelerated stability testing (40°C/75% RH) over 6–12 months. Simulate gastrointestinal stability via pepsin/HCl (pH 1.2) and pancreatin/bile (pH 6.8) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
